molecular formula C17H16ClN3O3S B2937423 3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1396765-29-9

3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Cat. No.: B2937423
CAS No.: 1396765-29-9
M. Wt: 377.84
InChI Key: PVHKGFVVFSBKEB-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) linked via a methylene group. The compound’s structure integrates a sulfonamide pharmacophore, a chloro-substituted benzene ring, and a methyl-substituted phthalazinone moiety.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-11-14(18)8-5-9-16(11)25(23,24)19-10-15-12-6-3-4-7-13(12)17(22)21(2)20-15/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHKGFVVFSBKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H15_{15}ClN2_{2}O3_{3}S
  • Molecular Weight : 332.81 g/mol

The compound contains a chloro group, a sulfonamide moiety, and a phthalazin derivative, which are critical for its biological activity.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Studies have indicated that similar compounds exhibit significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antitumor Activity

Recent research has highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

The phthalazin moiety in the compound may contribute to neuroprotective effects. Research indicates that phthalazin derivatives can inhibit neuroinflammation and protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where inflammation plays a key role.

Inhibition of Enzymatic Activity

Inhibitory effects on specific enzymes have been documented for compounds similar to this compound. For example, studies show that certain sulfonamides can inhibit carbonic anhydrases, which are implicated in various physiological processes including respiration and acid-base balance.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundTest OrganismInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli20
Target CompoundS. aureus18

Study 2: Antitumor Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects on human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Study 3: Neuroprotective Properties

Research investigating the neuroprotective properties of phthalazin derivatives revealed that treatment with similar compounds reduced levels of pro-inflammatory cytokines in microglial cells. This suggests a potential therapeutic role in conditions characterized by neuroinflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs, based on structural motifs, include sulfonamide derivatives with heterocyclic cores. For example:

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): This compound substitutes the phthalazinone ring with a chromen-4-one (flavone-like) core and a pyrazolo[3,4-d]pyrimidinyl group. Both compounds share a sulfonamide group but differ in heterocyclic systems and substituents (e.g., fluoro vs. chloro/methyl groups) .

Physicochemical Properties

Property Target Compound Example 53 ()
Molecular Weight Not reported 589.1 g/mol
Melting Point Not available 175–178°C
Heterocyclic Core Phthalazinone Chromen-4-one
Key Substituents 3-Chloro-2-methyl, benzenesulfonamide Fluoro, pyrazolo-pyrimidinyl, methylsulfonamide

Research Findings and Data Analysis

  • Software Utilization : Structural characterization of such compounds often employs crystallographic tools like SHELX (for refinement) and WinGX/ORTEP (for visualization) . These programs aid in resolving the stereochemistry of heterocyclic cores and sulfonamide linkages.
  • Activity Trends : Fluorinated analogs (e.g., Example 53) may exhibit higher metabolic stability than chlorinated derivatives due to fluorine’s electronegativity, but chloro/methyl groups in the target compound could improve hydrophobic interactions in target binding .

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